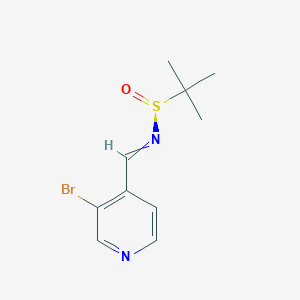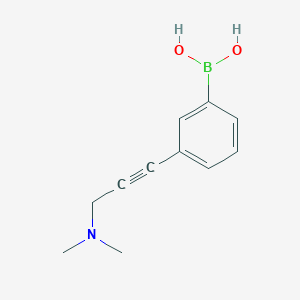![molecular formula C9H10ClN3 B14046139 (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)
(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine: is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fused benzene and imidazole ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and a methanamine group at the 2nd position of the benzimidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Wallach Synthesis: This involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using oxidizing agents.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald Synthesis: This involves the reaction of o-phenylenediamine with aldehydes or ketones.
Amino Nitrile Method: This involves the reaction of o-phenylenediamine with nitriles under acidic conditions.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other groups using nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often under basic conditions.
Condensation: Aldehydes or ketones, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Condensation: Formation of Schiff bases or other condensation products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other biologically active benzimidazoles.
Industry:
- Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other benzimidazole derivatives. For example, benzimidazoles are known to inhibit tubulin polymerization, which affects cell division and can lead to cell death .
Vergleich Mit ähnlichen Verbindungen
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
Thiabendazole: An antihelmintic agent.
Nocodazole: An antinematodal agent.
Metronidazole: A bactericidal agent.
Azathioprine: Used for rheumatoid arthritis.
Uniqueness: (6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C9H10ClN3 |
|---|---|
Molekulargewicht |
195.65 g/mol |
IUPAC-Name |
(6-chloro-1-methylbenzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10ClN3/c1-13-8-4-6(10)2-3-7(8)12-9(13)5-11/h2-4H,5,11H2,1H3 |
InChI-Schlüssel |
SIYMDHWDWCJTJB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)Cl)N=C1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)











